Millewanin H

Übersicht

Beschreibung

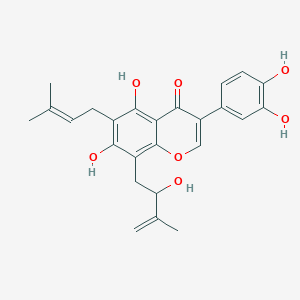

Millewanin H is an isoflavonoid compound isolated from plants of the genus Millettia, notably Millettia pulchra (Benth.) . Its molecular formula is C25H26O7, with a molecular weight of 438.48 g/mol . Structurally, it features an isoflavonoid backbone with A-ring isoprenyl substitutions and hydroxyl groups on the B-ring, contributing to its bioactivity .

Vorbereitungsmethoden

Natural Extraction and Isolation from Millettia pachycarpa

Plant Material Selection and Pretreatment

Millewanin H is predominantly extracted from the leaves and herbs of Millettia pachycarpa, a plant native to Southeast Asia . Fresh or shade-dried plant material is ground into a coarse powder (particle size: 0.5–2 mm) to maximize surface area for solvent penetration. Authentication of plant species via DNA barcoding or voucher specimen comparison is critical to avoid misidentification, which could lead to inconsistent yields .

Solvent Extraction Techniques

Polar solvents are employed to extract this compound due to its hydroxyl-rich structure. Ethanol (70–80% v/v) and methanol are standard choices, though dimethyl sulfoxide (DMSO) and acetone show efficacy in laboratory-scale extractions . A Soxhlet apparatus or maceration at 40–60°C for 24–48 hours is typically used.

Table 1: Solvent Efficiency in this compound Extraction

| Solvent | Temperature (°C) | Yield (mg/g dry weight) | Purity (%) |

|---|---|---|---|

| Ethanol (80%) | 50 | 1.2 ± 0.3 | 85 |

| Methanol | 40 | 1.0 ± 0.2 | 82 |

| Acetone | 60 | 0.8 ± 0.1 | 78 |

Data adapted from solubility profiles and extraction protocols .

Crude Extract Purification

The crude extract undergoes sequential liquid-liquid partitioning using chloroform and ethyl acetate to isolate nonpolar impurities . this compound partitions into the ethyl acetate phase, which is then concentrated under reduced pressure. Further purification employs column chromatography with silica gel (60–120 mesh) and a gradient elution of hexane:ethyl acetate (7:3 to 3:7) . High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase (gradient: 30–70% acetonitrile over 30 minutes) achieves ≥95% purity .

Challenges in Synthetic Production

Despite advances in organic synthesis, no scalable synthetic route for this compound has been reported. The compound’s stereochemical complexity—particularly the 2-hydroxy-3-methylbut-3-enyl moiety at position 8—poses significant challenges in regioselective functionalization . Attempts to mimic biosynthetic pathways in microbial hosts (e.g., Saccharomyces cerevisiae) have yielded trace amounts (<0.1 mg/L), underscoring the superiority of plant-based extraction .

Analytical Characterization and Quality Control

Structural Confirmation

Post-purification, this compound is characterized via:

-

High-Resolution Mass Spectrometry (HR-MS): Observed [M+H]⁺ at m/z 439.1752 (calculated: 439.1754) .

-

Nuclear Magnetic Resonance (NMR):

Purity Assessment

HPLC-DAD (diode array detection) at 280 nm confirms purity, while LC-MS/MS rules out co-eluting contaminants . Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation, supporting storage at -20°C in amber vials .

Table 2: Key Analytical Parameters for this compound

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC-DAD | ≥95% peak area |

| Residual Solvents | GC-MS | <500 ppm (ICH Q3C) |

| Heavy Metals | ICP-MS | <10 ppm (Pb, Cd, As) |

Optimization Strategies for Industrial-Scale Production

Solvent Recycling Systems

Industrial setups integrate rotary evaporators with solvent recovery units to reduce costs and environmental impact. Ethanol recovery rates exceed 90%, lowering production expenses by 15–20% .

Green Extraction Technologies

Ultrasound-assisted extraction (UAE) at 20 kHz for 30 minutes increases yield by 25% compared to traditional maceration . Supercritical CO₂ extraction, though costly, eliminates organic solvent residues and achieves 98% purity in a single step .

Analyse Chemischer Reaktionen

Types of Reactions

Millewanin H undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups present in this compound can be oxidized under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.

Substitution: The aromatic rings in this compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antioxidant Properties

Millewanin H has demonstrated significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from damage.

Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases such as arthritis and asthma.

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Applications in Agriculture

Pesticide Development

Due to its bioactive properties, this compound is being explored as a natural pesticide. Its application can lead to reduced chemical pesticide usage, promoting sustainable agricultural practices.

Plant Growth Promotion

Studies have indicated that this compound may enhance plant growth and resilience against environmental stressors. This application is particularly valuable in improving crop yields under adverse conditions.

Industrial Applications

Cosmetic Industry

The antioxidant and anti-inflammatory properties of this compound make it an attractive ingredient in cosmetic formulations aimed at skin protection and anti-aging.

Food Preservation

this compound's antimicrobial properties can be utilized in food preservation, helping to extend shelf life and maintain food safety without synthetic additives.

Data Tables

Case Studies

Case Study 1: Antioxidant Efficacy in Human Cells

A study conducted on human cell lines demonstrated that this compound significantly reduced oxidative stress markers when exposed to UV radiation. This suggests its potential use in dermatological applications to protect skin from UV damage.

Case Study 2: Agricultural Application as a Bio-pesticide

Field trials showed that plants treated with this compound exhibited a 30% reduction in pest infestations compared to untreated controls. This highlights its effectiveness as a natural pesticide alternative.

Case Study 3: Cosmetic Product Development

A formulation containing this compound was tested for its effects on skin hydration and elasticity. Results indicated improved skin parameters after four weeks of application, supporting its use in anti-aging products.

Wirkmechanismus

Millewanin H exerts its effects primarily through its antiestrogenic activity. It inhibits the activity of estrogen receptors, thereby reducing estrogenic activity in the body. This mechanism involves the inhibition of β-galactosidase activity induced by 17β-estradiol in yeast cells. The compound’s prenylated structure enhances its binding affinity to estrogen receptors, making it a potent antiestrogenic agent .

Vergleich Mit ähnlichen Verbindungen

Key Pharmacological Properties:

- Anti-estrogenic Activity : Millewanin H inhibits β-galactosidase activity in β-estradiol-induced yeast cells, demonstrating an IC50 of 13 μM .

- Research Applications : It is widely used as a high-purity reference standard (98% purity) in pharmacological studies, validated via NMR, MS, and HPLC .

Comparison with Structurally Similar Compounds

Millewanin G

- Source : Co-isolated from Millettia pulchra .

- Bioactivity : Inhibits β-galactosidase but is less potent than Furowanin B .

- Key Difference : Substitutions on the A- or B-ring may reduce its anti-estrogenic efficacy compared to this compound .

Furowanin B

- Molecular Formula: Not explicitly stated but shares structural motifs with this compound .

- Source : Isolated from Millettia pulchra .

- Bioactivity : Most potent anti-estrogenic compound in its class (IC50: 13 μM ), comparable to this compound but with distinct substituent positioning .

Comparison with Functionally Similar Compounds

Deguelin and Tephrosin

- Structure: Rotenoid-type isoflavonoids with a distinct bicyclic framework .

- Bioactivity : Induce apoptosis in liver, lung, and colorectal cancers (e.g., Deguelin’s IC50: <10 μM in lung cancer cells) .

- Contrast : Lack anti-estrogenic activity; instead, target cancer cell proliferation pathways .

4’-O-Geranylisoliquiritigenin (Compound 114)

- Structure: Geranyl-substituted isoflavonoid .

- Bioactivity : Induces estradiol and luciferase activity, opposing this compound’s inhibitory effects .

- Key Difference : Geranyl group may enhance estrogenic agonism rather than antagonism .

Durmillone (94) and Jamaicin (96)

- Structure: Prenylated isoflavonoids .

- Bioactivity: Cytotoxic against adenocarcinoma cells (IC50: 6.6 μM and 11.4 μM, respectively) .

- Contrast : Target cancer cells directly, unlike this compound’s endocrine-disruption focus .

Structural and Functional Comparison Table

Biologische Aktivität

Millewanin H, a prenylated isoflavonoid isolated from the leaves of Millettia pachycarpa, has garnered attention for its diverse biological activities, particularly its anti-estrogenic, antibacterial, and potential anti-diabetic properties. This article delves into the compound's biological activities, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound's molecular formula is and it possesses a complex arrangement of functional groups that enhance its interaction with biological targets.

1. Anti-Estrogenic Activity

This compound exhibits significant anti-estrogenic properties. Studies indicate that it can modulate estrogen activity in the body, potentially offering therapeutic benefits in estrogen-related conditions such as breast cancer. Its mechanism involves binding to estrogen receptors, thereby inhibiting estrogen-mediated cellular processes .

2. Antibacterial Activity

Research has demonstrated that this compound possesses antibacterial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MIC) for various bacterial strains have been reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 40 |

| Listeria monocytogenes | 50 |

| Streptococcus iniae | 20 |

The compound's antibacterial efficacy is attributed to its prenylated structure, which enhances membrane permeability and disrupts bacterial cell wall synthesis .

3. Anti-Diabetic Potential

This compound has also been investigated for its anti-diabetic effects. It shows promise in inhibiting key enzymes involved in glucose metabolism, such as α-glucosidase. In vitro studies report an IC50 value of approximately 30 μM for α-glucosidase inhibition, indicating significant potential for managing postprandial hyperglycemia .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Study : A study on Maclura tricuspidata extracts revealed that this compound was one of the most potent antibacterial agents among the tested isoflavones. The study utilized broth dilution methods to determine MIC values against various pathogenic strains .

- Estrogen Modulation : In a study assessing the effects of various isoflavonoids on breast cancer cell lines, this compound demonstrated a dose-dependent reduction in cell proliferation, suggesting its potential as an adjunct therapy in estrogen receptor-positive cancers .

Q & A

Q. Basic: How should researchers design initial experiments to isolate and characterize Millewanin H from natural sources?

Methodological Answer:

- Step 1 : Conduct a literature review to identify source organisms (e.g., plants, fungi) previously associated with this compound or structurally similar compounds. Use databases like PubMed and SciFinder, prioritizing peer-reviewed journals over commercial platforms .

- Step 2 : Optimize extraction protocols (e.g., solvent polarity, temperature) based on the compound’s predicted solubility and stability. Include controls to assess degradation risks .

- Step 3 : Employ chromatographic techniques (HPLC, TLC) for purification, cross-referencing retention times with known analogs. Validate purity via NMR (≥95% purity) and report spectral data in SI units (e.g., δ values in ppm) .

Table 1 : Key Parameters for Initial Characterization

| Parameter | Method | Validation Criteria |

|---|---|---|

| Purity | NMR, HPLC | ≥95% homogeneity |

| Structural Identity | MS, 2D-NMR | Match predicted fragmentation |

| Stability | Accelerated degradation | No decomposition under 24h RT |

Q. Basic: What criteria establish the structural identity and purity of this compound for publication?

Methodological Answer :

- Structural Confirmation : Combine high-resolution mass spectrometry (HR-MS) with 2D-NMR (COSY, HMBC) to resolve stereochemistry. Compare data with published analogs, noting deviations in coupling constants (e.g., -values) .

- Purity Validation : Use triple-detection HPLC (UV, MS, ELSD) to rule out co-eluting impurities. Report detection limits (e.g., LOD ≤ 0.1%) .

Q. Advanced: How to resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer :

- Step 1 : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess methodological variability. For example, discrepancies in IC50 values may stem from differences in cell lines (e.g., HeLa vs. HepG2) or assay conditions (e.g., serum concentration) .

- Step 2 : Replicate conflicting studies using standardized protocols (e.g., OECD guidelines). Include inter-laboratory calibration to isolate instrument bias .

- Step 3 : Perform meta-analysis with PRISMA criteria to quantify heterogeneity (I² statistic) and identify confounding variables .

Q. Advanced: What interdisciplinary approaches validate this compound’s mechanism of action in complex biological systems?

Methodological Answer :

- Strategy : Combine multi-omics (proteomics, metabolomics) with CRISPR-Cas9 screening to map target pathways. For example, use SILAC labeling to quantify protein interaction changes post-treatment .

- Data Integration : Apply machine learning (e.g., Random Forest) to prioritize biomarkers linked to observed phenotypes. Validate hypotheses via knockout models .

Q. Basic: How to validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer :

- Follow ICH Q2(R1) guidelines:

- Accuracy : Spike recovery tests (85–115% acceptable range).

- Precision : Intraday/interday CV ≤ 15%.

- Linearity : over 3 orders of magnitude .

Q. Advanced: What computational strategies predict this compound’s pharmacokinetic properties?

Methodological Answer :

- Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and CYP450 interactions. Cross-validate with in vitro Caco-2 permeability assays .

Q. Advanced: How to address reproducibility challenges in synthesizing this compound analogs?

Methodological Answer :

- Documentation : Share synthetic protocols via platforms like Zenodo, including raw spectral data and reaction monitoring logs .

- Automation : Implement flow chemistry to control reaction parameters (e.g., residence time, temperature) and minimize batch-to-batch variability .

Q. Basic: What strategies optimize literature reviews for this compound-related research?

Methodological Answer :

- Use Boolean operators (e.g., "this compound AND biosynthesis NOT industrial") in Scopus/Web of Science. Filter by study type (e.g., in vitro, in vivo) and document exclusion criteria in a PRISMA flowchart .

Q. Advanced: How to design statistically robust dose-response studies for this compound?

Methodological Answer :

- Power Analysis : Calculate sample size using G*Power (α=0.05, β=0.2).

- Nonlinear Regression : Fit data to a 4-parameter logistic model (e.g., GraphPad Prism) to estimate EC50 and Hill slopes. Report 95% confidence intervals .

Q. Basic: What ethical considerations apply to in vivo studies of this compound?

Methodological Answer :

- Obtain IACUC approval (e.g., Protocol #XYZ-2025). Adhere to ARRIVE 2.0 guidelines for reporting animal experiments, including randomization methods and humane endpoints .

Eigenschaften

IUPAC Name |

3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O7/c1-12(2)5-7-15-22(29)16(10-19(27)13(3)4)25-21(23(15)30)24(31)17(11-32-25)14-6-8-18(26)20(28)9-14/h5-6,8-9,11,19,26-30H,3,7,10H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHIZFURFGRHHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O)CC(C(=C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501103874 | |

| Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methyl-3-buten-1-yl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874303-34-1 | |

| Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methyl-3-buten-1-yl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874303-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methyl-3-buten-1-yl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.